molecular formula C9H5Br2F2N B13459758 4-bromo-1-(bromodifluoromethyl)-1H-indole

4-bromo-1-(bromodifluoromethyl)-1H-indole

Cat. No.: B13459758
M. Wt: 324.95 g/mol
InChI Key: OJMCIPBREWKFIQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromodifluoromethyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a bromodifluoromethyl group at the 1-position of the indole ring. Indoles are significant in various fields due to their biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(bromodifluoromethyl)-1H-indole typically involves the bromination of 1-(bromodifluoromethyl)-1H-indole. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromodifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the bromodifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce various oxidized forms of the indole ring.

Scientific Research Applications

4-Bromo-1-(bromodifluoromethyl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromodifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(bromodifluoromethyl)-1H-pyrazole
  • 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole

Uniqueness

4-Bromo-1-(bromodifluoromethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

Molecular Formula

C9H5Br2F2N

Molecular Weight

324.95 g/mol

IUPAC Name

4-bromo-1-[bromo(difluoro)methyl]indole

InChI

InChI=1S/C9H5Br2F2N/c10-7-2-1-3-8-6(7)4-5-14(8)9(11,12)13/h1-5H

InChI Key

OJMCIPBREWKFIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(F)(F)Br)C(=C1)Br

Origin of Product

United States

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